molecular formula C7H5Cl3 B1361784 1-Chloro-2-(dichloromethyl)benzene CAS No. 88-66-4

1-Chloro-2-(dichloromethyl)benzene

Cat. No. B1361784
CAS RN: 88-66-4
M. Wt: 195.5 g/mol
InChI Key: BXSVYGKOUULJCL-UHFFFAOYSA-N
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Description

1-Chloro-2-(dichloromethyl)benzene is a haloaromatic compound . It is used for treating synthetic linear polyester fibers and film . The molecular formula is C7H5Cl3 .


Molecular Structure Analysis

The molecular weight of 1-Chloro-2-(dichloromethyl)benzene is 195.47 . The InChI code is 1S/C7H5Cl3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H .


Physical And Chemical Properties Analysis

1-Chloro-2-(dichloromethyl)benzene has a density of 1.4±0.1 g/cm3, a boiling point of 228.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.6±3.0 kJ/mol, and the flash point is 146.6±18.8 °C . The compound has a molar refractivity of 45.8±0.3 cm3 .

Scientific Research Applications

Hindered Rotation in Ortho-bis(dichloromethyl)benzenes

A study by Mark and Pattison (1971) focused on the internal rotation in ortho-bis(dichloromethyl)benzenes. They discovered locked conformers in cases where the substituents were flanked by chlorine or additional dichloromethyl groups, indicating a significant barrier to rotation in these molecules (Mark & Pattison, 1971).

Chemical Transformations of Dichloromethyl Group

Vasll'eva and Freiduria (1961) examined the reactivity of the dichloromethyl group in 1,1-dichloroalkanes. Their findings revealed that the dichloromethyl group is more resistant to nucleophilic reagents compared to the chloromethyl group, but can be replaced under the action of strong nucleophiles like sodium thiophenolate (Vasll'eva & Freiduria, 1961).

Photochemical Synthesis of 2-Chloro-3-(2-furyl)-1,4-naphthoquinones

Maruyama and Otsuki (1977) explored the photochemical synthesis of 2-chloro-3-(2-furyl)-1,4-naphthoquinones. Their research highlighted the importance of CT-complex formation and suggested the involvement of a radical pair in the reaction process (Maruyama & Otsuki, 1977).

Properties and Applications of Side-Chain Halogenated Alkylbenzenes

Charalambous (1975) provided insights into the properties of side-chain halogenated alkylbenzenes, including those derived from 1,4-bis(chloromethyl)benzenes. These compounds, due to their high reactivity, find extensive use in the synthesis of cyclic and macrocyclic compounds (Charalambous, 1975).

Catalytic Conversions of Polychlorinated Benzenes

Lee and Jurng (2008) investigated the catalytic conversions of chlorinated benzenes using a vanadium-based catalyst. Their research aimed to understand the quantitative relationship between dioxin and benzene with varying levels of chlorination (Lee & Jurng, 2008).

Safety And Hazards

1-Chloro-2-(dichloromethyl)benzene is considered hazardous. It is recommended to avoid contact with skin and eyes, formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed . Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

1-Chloro-2-(dichloromethyl)benzene is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Clotrimazole and its related formulations . This suggests potential future directions in the development of pharmaceuticals and synthetic materials.

properties

IUPAC Name

1-chloro-2-(dichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSVYGKOUULJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058975
Record name Benzene, 1-chloro-2-(dichloromethyl)-
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Molecular Weight

195.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-(dichloromethyl)benzene

CAS RN

88-66-4, 98715-38-9
Record name 1-Chloro-2-(dichloromethyl)benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-(Dichloromethyl)chlorobenzene
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Record name Benzene, chloro(dichloromethyl)-
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Record name Benzene, 1-chloro-2-(dichloromethyl)-
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Record name Benzene, 1-chloro-2-(dichloromethyl)-
Source EPA DSSTox
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Record name 1-chloro-2-(dichloromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.681
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Record name O-(DICHLOROMETHYL)CHLOROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MY Kawamura, TC NV - jstage.jst.go.jp
Annual production of o-chlorobenzyl chloride (OCBC) in Germany, Japan and Belgium is summarized in Table 2-1 (Ihara Chem. Ind., 2003; Clariant GmbH, 2003a, Tessenderlo Chemie …
Number of citations: 5 www.jstage.jst.go.jp
E Rorije, M Müller, W Peijnenburg - 1997 - academia.edu
In 1993 the European Union has adopted the Regulation (EEC) 793/93 on existing chemical substances", as a first step towards managing the potential risks posed by chemicals to …
Number of citations: 2 www.academia.edu
CAS No - 2000 - jstage.jst.go.jp
Memo: User site Remark: At the user site in the sponsor country, OCBC is used as the intermediate for the production of the agrochemical in a closed system and treated in a way similar …
Number of citations: 14 www.jstage.jst.go.jp

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